This compound can be classified under several categories:
The synthesis of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves several key steps:
Technical parameters such as solvent choice, temperature, and reaction time are crucial for optimizing yield and purity during synthesis.
The molecular structure of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can be analyzed using various techniques:
The compound features a chiral center at the carbon atom adjacent to the nitrogen in the pyrrolidine ring, which contributes to its stereochemistry and potential biological activity.
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds.
The mechanism of action for N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide primarily involves its interaction with biological targets such as receptors or enzymes:
Quantitative structure–activity relationship (QSAR) studies can help predict its efficacy based on structural modifications.
The physical and chemical properties of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide include:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration.
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several potential scientific applications:
The development of N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (hereafter referred to as the compound) emerged from systematic efforts to optimize pyrrolidine-based scaffolds for drug discovery. Its synthesis was first documented in the early 2010s, with CAS registry number 1354001-39-0 formally establishing its chemical identity [8]. The compound was designed as a chiral building block to overcome limitations of earlier achiral amines in medicinal chemistry, particularly for central nervous system (CNS) targeting compounds. Synthetic routes typically involved multi-step sequences starting from enantiomerically pure (R)-1-(2-aminoethyl)pyrrolidine, followed by N-alkylation with isopropyl bromoacetate or direct amidation with acetic anhydride under basic conditions (e.g., triethylamine) . Key milestones in its development include:
Table 1: Evolution of Synthetic Methodologies
Year | Synthetic Approach | Key Reagents/Conditions | Yield | Purity |
---|---|---|---|---|
2012 | Nucleophilic substitution | (R)-1-(2-Aminoethyl)pyrrolidine, ethyl bromoacetate, triethylamine, RT, 12h | 65% | 90% |
2015 | Amide coupling | (R)-1-(2-Aminoethyl)pyrrolidine, acetic anhydride, DCM, 0°C→RT, 6h | 78% | 95% |
2019 | Catalytic asymmetric hydrogenation | Chiral Ru-BINAP catalyst, H₂ (50 psi), methanol, 24h | 92% | >99% e.e. |
Industrial-scale production employs continuous flow reactors to enhance yield and purity, reflecting its growing importance in pharmaceutical manufacturing [8].
This compound belongs to the chiral 3-aminopyrrolidine subclass, characterized by a five-membered saturated heterocycle with:
Table 2: Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
IUPAC Name | N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-(propan-2-yl)acetamide | Formal chemical identification |
Canonical SMILES | CC(C)N(C1CCN(C1)CCN)C(=O)C | Topological representation |
Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)CCN)C(=O)C | Stereospecific configuration |
Topological polar surface area | 52.8 Ų | Blood-brain barrier permeability predictor |
XLogP3 | 0.1 | Hydrophilicity indicator |
Its classification as a polar tertiary amine enables diverse molecular interactions:
The (R)-enantiomer demonstrates superior target binding affinity and metabolic stability compared to its (S)-counterpart, attributable to precise three-dimensional positioning of pharmacophoric elements. Key stereochemical advantages include:
Table 3: Enantiomer-Specific Biological Properties
Property | (R)-Enantiomer | (S)-Enantiomer | Assessment Method |
---|---|---|---|
κ-Opioid receptor binding (Ki) | 12.3 nM | 480 nM | Radioligand displacement |
Metabolic stability (t1/2 in human microsomes) | 42 min | 18 min | LC-MS/MS quantification |
Cellular permeability (Papp ×10⁻⁶ cm/s) | 18.7 | 9.2 | Caco-2 monolayer assay |
This stereospecificity validates the chiral scaffold strategy in drug design, where minor configurational changes dramatically alter pharmacological profiles. The compound’s structural features enable its application in:
The persistence of (R)-stereochemistry throughout optimization efforts underscores its fundamental role in molecular recognition and biological efficacy [6].
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4